Compound Description: Ethyl (quinolin-8-yloxy)acetate is a key intermediate in synthesizing a series of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates with antimicrobial activity. It is produced by reacting 8-hydroxyquinoline with ethyl chloroacetate in the presence of anhydrous potassium carbonate.
2-(quinolin-8-yloxy)acetohydrazide
Compound Description: 2-(quinolin-8-yloxy)acetohydrazide is derived from ethyl (quinolin-8-yloxy)acetate by treatment with hydrazine hydrate. This compound serves as a building block for the synthesis of various quinoline-thiazolidinone derivatives with potential antimicrobial activity.
Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) , prepared from the corresponding ethyl ester, is a crucial intermediate for synthesizing a diverse range of coumarin derivatives. These derivatives include Schiff's bases, 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidinones, which are known for their potential biological activities.
Compound Description: This coumarin derivative, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (5) , was synthesized and studied for its antioxidant activity. It was prepared by reacting a coumarin acetohydrazide with benzaldehyde followed by cyclization with maleic anhydride.
Compound Description: N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (6) is another coumarin derivative with demonstrated antioxidant properties. The compound was synthesized by reacting a coumarin acetohydrazide with benzaldehyde and then cyclizing it with mercaptoacetic acid.
Compound Description: N'-{((1Z)-arylmethylene)-2-(quinolin-8-yloxy)}acetohydrazides are a class of compounds synthesized by condensing 2-(quinolin-8-yloxy)acetohydrazide with various aldehydes. These compounds are further cyclized to generate (2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetic acids, which are evaluated for their antibacterial and antifungal activity.
Compound Description: These compounds, (2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetic acids , are synthesized by cyclizing N'-{((1Z)-arylmethylene)-2-(quinolin-8-yloxy)}acetohydrazides with mercaptosuccinic acid. They exhibit significant antibacterial and antifungal activities.
Compound Description: Succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates represent the final compounds synthesized in the study, derived from (2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetic acids through a series of reactions involving thionyl chloride and N-hydroxysuccinimide. These compounds demonstrate significant antibacterial and antifungal activity.
Compound Description: VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide] is a high-affinity antagonist of the chemokine receptor CXCR3. It belongs to the piperazinyl-piperidine chemical class and has a rigid elongated structure containing two basic groups. This antagonist binds to CXCR3 in an allosteric fashion, extending from the minor pocket into the major pocket of the transmembrane domains.
Compound Description: NBI-74330 [(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide] , also known as VUF10472, is another high-affinity CXCR3 antagonist. It belongs to the 8-azaquinazolinone class and lacks basic groups. NBI-74330 binds to CXCR3 allosterically, primarily anchoring in the transmembrane minor pocket.
Compound Description: VUF10085/AMG-487 [N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide] is a nonpeptidergic antagonist of the chemokine receptor CXCR3. It belongs to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class. This compound shows slightly lower affinity for rodent CXCR3 than for primate CXCR3. It acts as a noncompetitive antagonist and exhibits inverse agonistic properties at CXCR3.
Compound Description: VUF5834 [Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide] is a nonpeptidergic antagonist of CXCR3 belonging to the 3H-quinazolin-4-one derivative class. It demonstrates noncompetitive antagonism at CXCR3 and exhibits inverse agonistic properties.
Compound Description: VUF10132 [1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide] is an imidazolium compound that acts as a noncompetitive antagonist of CXCR3 and exhibits inverse agonistic properties.
Compound Description: TAK-779 [N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride] is a quaternary ammonium anilide and a noncompetitive antagonist of CXCR3. Unlike the other antagonists described, TAK-779 displays weak partial inverse agonism at CXCR3, suggesting a potentially different mode of interaction with the receptor.
Compound Description: 5-{[(2-methylquinolin-8-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is a quinoline derivative synthesized from a substituted quinolinol. This compound exhibits significant antibacterial activity, specifically against Staphylococcus aureus. Docking studies revealed its potential as an enoyl-ACP reductase (FabI) inhibitor, a crucial enzyme in bacterial fatty acid biosynthesis.
Compound Description: N-(8-Ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide (3c) is a spirothiazolidinone derivative synthesized via cyclocondensation of a hydrazide with an appropriate ketone and 2-sulfanylpropionic acid. This compound exhibits potent antiviral activity against influenza A/H3N2 virus.
Compound Description: 4-methyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide (3d) is another spirothiazolidinone derivative synthesized similarly to N-(8-Ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide. This compound also exhibits significant antiviral activity against influenza A/H3N2 virus.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.